molecular formula C22H28N6O7 B14780027 Lenalidomide-5'-CO-PEG3-C2-azide

Lenalidomide-5'-CO-PEG3-C2-azide

Cat. No.: B14780027
M. Wt: 488.5 g/mol
InChI Key: FDEBJVWPIGCGFJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Lenalidomide-5’-CO-PEG3-C2-azide involves several steps. The compound is typically prepared by conjugating lenalidomide with a polyethylene glycol (PEG) linker and an azide functional group. The synthetic route generally includes the following steps:

    Activation of Lenalidomide: Lenalidomide is first activated by introducing a reactive group that can facilitate the attachment of the PEG linker.

    PEGylation: The activated lenalidomide is then reacted with a PEG linker to form Lenalidomide-PEG3.

Industrial production methods for this compound are not widely documented, but the process generally involves standard organic synthesis techniques and purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Lenalidomide-5’-CO-PEG3-C2-azide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry and reducing agents like triphenylphosphine for azide reduction. The major products formed from these reactions depend on the specific reactants and conditions used.

Properties

Molecular Formula

C22H28N6O7

Molecular Weight

488.5 g/mol

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide

InChI

InChI=1S/C22H28N6O7/c23-27-24-6-8-34-10-12-35-11-9-33-7-5-20(30)25-16-1-2-17-15(13-16)14-28(22(17)32)18-3-4-19(29)26-21(18)31/h1-2,13,18H,3-12,14H2,(H,25,30)(H,26,29,31)

InChI Key

FDEBJVWPIGCGFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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